Motualevic acid A
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H25Br2NO3 |
|---|---|
Molecular Weight |
439.2 g/mol |
IUPAC Name |
2-[[(2E)-14,14-dibromotetradeca-2,13-dienoyl]amino]acetic acid |
InChI |
InChI=1S/C16H25Br2NO3/c17-14(18)11-9-7-5-3-1-2-4-6-8-10-12-15(20)19-13-16(21)22/h10-12H,1-9,13H2,(H,19,20)(H,21,22)/b12-10+ |
InChI Key |
ZLIHRGDEFDFVOK-ZRDIBKRKSA-N |
Isomeric SMILES |
C(CCCC/C=C/C(=O)NCC(=O)O)CCCCC=C(Br)Br |
Canonical SMILES |
C(CCCCC=CC(=O)NCC(=O)O)CCCCC=C(Br)Br |
Origin of Product |
United States |
Isolation, Origin, and Structural Elucidation of Motualevic Acid a
Discovery and Isolation from Marine Organisms
Motualevic acid A is a halogenated fatty acid derivative that was first reported as one of seven new antibacterial compounds isolated from a marine sponge. researchgate.netnih.govresearchgate.net This discovery was the result of screening marine organisms for new anti-infective agents, prompted by the rising challenge of drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The producer of this compound has been identified as a marine sponge belonging to the species Siliquariaspongia sp. acs.orgacs.org A voucher specimen from the collection has been deposited at the Natural History Museum in London, United Kingdom. amazonaws.com The taxonomic classification of the source organism is as follows:
Kingdom: Animalia
Phylum: Porifera
Class: Demospongiae
Order: Tetractinellida
Family: Theonellidae amazonaws.com
Genus: Siliquariaspongia
The specimen of Siliquariaspongia sp. from which this compound was first isolated was collected in the waters of Fiji. nih.govresearchgate.net The collection was made at a depth of 40 meters, indicating the sponge occupies a benthic ecological niche within the marine environment. amazonaws.com Sponges of the order Tetractinellida, known as lithistid demosponges, are recognized as particularly rich sources of novel marine natural products. nih.gov
The isolation of this compound involved a multi-step process beginning with the extraction of the sponge material. The crude aqueous and organic extracts were first subjected to solvent partitioning to separate compounds based on polarity. amazonaws.com The n-butanol-soluble material from the aqueous extract and the chloroform-soluble material from the organic extract, both of which showed strong bioactivity against S. aureus and MRSA, were selected for further purification. nih.govamazonaws.com
These active fractions were initially chromatographed on a Sephadex LH-20 column, a size-exclusion chromatography method, using a mobile phase of 3:1 methanol (B129727):water. amazonaws.com Fractions containing the desired fatty acids were then combined and subjected to a final purification step using reverse-phase high-performance liquid chromatography (HPLC). This was performed on a Jupiter Fusion column with a linear gradient of 65–85% methanol in 0.05% trifluoroacetic acid (TFA). amazonaws.com This sophisticated chromatographic technique successfully separated the various Motualevic acids, yielding 18.6 mg of pure this compound as a colorless solid. nih.gov
Spectroscopic and Spectrometric Structural Characterization
The definitive structure of this compound was determined through a comprehensive analysis using advanced spectroscopic and spectrometric techniques. acs.orgacs.org
The planar structure and stereochemistry of this compound were elucidated using a suite of Nuclear Magnetic Resonance (NMR) experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and TOCSY) techniques. nih.govamazonaws.com
Analysis of the ¹H NMR spectrum revealed key signals for three olefinic protons and a two-proton singlet corresponding to the glycine (B1666218) moiety. nih.gov The stereochemistry of the double bond between C-2 and C-3 was assigned as E (trans) based on the large coupling constant (J = 15.3 Hz) observed between the olefinic protons H-2 and H-3. nih.gov 2D NMR experiments like COSY and HMBC were crucial in establishing the connectivity of the entire carbon skeleton, linking the glycyl unit to the ω-brominated lipid chain, which was identified as (E)-14,14-dibromotetradeca-2,13-dienoic acid. researchgate.netnih.gov
Table 1: NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 2 | 125.0 | 6.00 (d, 15.3) |
| 3 | 148.5 | 6.84 (dt, 15.3, 7.3) |
| 4 | 33.5 | 2.21 (q, 7.3) |
| 5 | 29.8 | 1.48 (m) |
| 6-9 | 30.1-30.5 | 1.31 (m) |
| 10 | 29.3 | 1.31 (m) |
| 11 | 28.7 | 1.43 (m) |
| 12 | 34.2 | 2.26 (q, 7.3) |
| 13 | 139.7 | 6.50 (t, 7.3) |
| 14 | 89.4 | |
| 1' | 172.9 | |
| 2' | 42.9 | 3.98 (s) |
Data sourced from Bewley et al., 2009. nih.gov
The molecular formula of this compound was definitively established using high-resolution electrospray ionization mass spectrometry (HR-ESIMS). nih.gov The analysis was performed on a time-of-flight (TOF) mass spectrometer. amazonaws.com
The mass spectrum showed a prominent ion [M–H]⁻ at an m/z of 436.0126. This experimental value was in close agreement with the calculated mass of 436.0123 for the molecular formula C₁₆H₂₄Br₂NO₃. nih.gov Crucially, the isotopic distribution of this ion cluster displayed a characteristic 1:2:1 pattern at m/z 436, 438, and 440, which unequivocally confirmed the presence of two bromine atoms within the molecule. nih.gov This data, combined with the NMR findings, secured the structure of this compound as the glycyl conjugate of (E)-14,14-dibromotetradeca-2,13-dienoic acid. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Motualevic acid B |
| Motualevic acid C |
| Motualevic acid D |
| Motualevic acid E |
| Motualevic acid F |
| (4E)-R-antazirine |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Elucidation
The determination of the absolute configuration of chiral centers is a critical step in the structural elucidation of natural products. Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is a powerful, non-destructive method for this purpose. These techniques measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. By comparing experimentally obtained spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute stereochemistry of a molecule can often be assigned. mdpi.com
In the case of the motualevic acids, chiroptical data was employed to infer the stereochemistry of some members of the series. For instance, motualevic acid F was found to be strongly levorotatory, with a specific rotation value ([α]D) of -75.0, which was indicative of a 2R configuration. nih.gov Similarly, the related compound (4E)-R-antazirine displayed a specific rotation of -7.3, also suggesting a 2R configuration. nih.gov
However, for this compound specifically, detailed ECD or ORD analyses for the assignment of its absolute configuration have not been extensively reported in the primary literature. While the compound contains a chiral center within its glycine moiety, its specific stereochemistry was not determined during the initial isolation. The application of chiroptical methods would be essential to definitively assign this configuration, requiring comparison of experimental ECD spectra with quantum mechanical calculations for the possible stereoisomers. mdpi.comnih.gov
X-ray Crystallography for Definitive Structural Confirmation
X-ray crystallography is the benchmark method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern allows for the calculation of electron density maps, from which the precise positions of all atoms in the crystal lattice can be determined, confirming connectivity and spatial arrangement.
In the initial report, this compound was isolated as a colorless solid. nih.gov The production of a solid suitable for single-crystal X-ray diffraction analysis can be a significant challenge for natural products, which are often isolated in small quantities or may not crystallize readily. There are no reports in the literature of a successful single-crystal X-ray diffraction analysis for this compound. Consequently, its structure was established using a combination of other spectroscopic techniques. nih.gov
While not applied to this compound itself, X-ray crystallography has been successfully used to confirm the structures of other, related synthetic 2H-azirine-2-carboxylic acids. rsc.orgresearchgate.net These studies demonstrate the power of the technique to unambiguously define the molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.org
Stereochemical Assignment and Conformational Analysis of this compound
The structural elucidation of this compound relied heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov These methods allowed for the assignment of its relative stereochemistry and provided insights into its conformational preferences.
The geometry of the double bond at the C-2/C-3 position was determined to be E (trans). This assignment was based on the large coupling constant (J-value) of 15.3 Hz observed between the olefinic protons H-2 and H-3 in the ¹H NMR spectrum, a characteristic feature of a trans-alkene configuration. nih.gov
This compound is an enamide resulting from the formal condensation of a glycine amino group with the carboxylic acid group of (2E,13E)-14,14-dibromotetradeca-2,13-dienoic acid. nih.govebi.ac.uk The structure contains one chiral center at the α-carbon of the glycine residue. However, the absolute stereochemistry at this center was not determined upon its initial isolation and remains unassigned.
Conformational analysis suggests that the molecule possesses regions of both rigidity and flexibility. The amide linkage and the two carbon-carbon double bonds are planar, imposing conformational constraints on the molecule. In contrast, the long polymethylene chain connecting these two functional groups is highly flexible, capable of adopting numerous low-energy conformations in solution. The amide bond itself can exist in cis or trans conformations, with the trans form being significantly lower in energy and thus predominantly populated.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data sourced from the primary isolation literature) nih.gov
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 168.6 | - |
| 2 | 125.1 | 6.00 (d, 15.3) |
| 3 | 141.2 | 6.84 (dt, 15.3, 7.3) |
| 4 | 32.7 | 2.22 (q, 7.3) |
| 5 | 28.5 | 1.45 (m) |
| 6-10 | 29.1-29.4 | 1.28 (br s) |
| 11 | 27.9 | 1.45 (m) |
| 12 | 32.9 | 2.22 (q, 7.3) |
| 13 | 138.8 | 6.50 (t, 7.3) |
| 14 | 88.6 | - |
| 1' | 172.7 | - |
| 2' | 41.8 | 3.98 (s) |
Chemical Synthesis and Analog Design of Motualevic Acid a
Total Synthesis Strategies for Motualevic acid A
Retrosynthetic Analysis and Key Amide Coupling Approaches
The synthetic strategy for this compound, an acyclic fatty acid amide, is fundamentally different from that of macrocyclic compounds. Therefore, macrolactonization is not a relevant approach for its synthesis. The retrosynthetic analysis hinges on disconnecting the amide bond, which is the most logical and widely adopted strategy.
Further retrosynthetic analysis of Motualevic acid E reveals a linear aliphatic chain with two key functionalities: an α,β-unsaturated carboxylic acid and a terminal gem-dibromo-olefin. The synthesis of this chain has been approached in a linear fashion, starting from simple, commercially available diols such as 1,9-nonanediol (B147092) or 1,10-decanediol. researchgate.netnih.gov The key transformations for constructing the carbon skeleton involve:
Wittig Olefination: To construct the C2-C3 α,β-unsaturated double bond with (E)-selectivity. researchgate.netnih.gov
Corey-Fuchs Reaction: To install the C14 terminal gem-dibromo-olefin from a precursor aldehyde. researchgate.netnih.gov
The final step in the forward synthesis is the formation of the amide bond between the synthesized Motualevic acid E and a protected glycine (B1666218) ester, followed by deprotection. nih.gov
Development of Novel Synthetic Methodologies
The reported total syntheses of this compound have successfully relied on a sequence of well-established and robust chemical reactions rather than the development of entirely new methodologies. researchgate.netnih.gov The significance of these syntheses lies in their application to construct this specific marine natural product for the first time, enabling biological evaluation and analog synthesis.
The key methodologies employed include:
Oxidation: Standard oxidation of primary alcohols to aldehydes using reagents like those in a Swern or Dess-Martin periodinane oxidation. nih.gov
Wittig Reaction: A dependable method for creating the α,β-unsaturated ester with control over the (E)-geometry. researchgate.netnih.gov
Corey-Fuchs Reaction: A classic and efficient two-step process to convert an aldehyde into a terminal 1,1-dibromo-olefin. researchgate.netnih.gov
Amide Coupling: Standard peptide coupling conditions, using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT), are used to form the final amide bond between Motualevic acid E and glycine methyl ester. nih.gov
Convergent and Linear Synthetic Routes
The published and most detailed synthetic routes to this compound are linear in nature. researchgate.netnih.gov A typical linear synthesis commences with a long-chain α,ω-diol, such as 1,9-nonanediol. nih.gov The sequence involves:
Monoprotection of the diol.
Oxidation of the free hydroxyl group followed by a Wittig reaction to form an α,β-unsaturated ester.
Reduction of the ester and the double bond, followed by another Wittig olefination to extend the chain.
Deprotection of the terminal hydroxyl group.
Oxidation to the aldehyde, followed by a Corey-Fuchs reaction to install the gem-dibromo-olefin.
Saponification to yield Motualevic acid E.
Coupling with glycine methyl ester and subsequent saponification to afford this compound. nih.gov
Semisynthesis and Derivatization of this compound
The derivatization of this compound has been a key strategy to probe the structure-activity relationships (SAR) governing its antimicrobial properties. These studies aim to identify the specific structural features essential for biological activity. The common starting point for these derivatization efforts is not this compound itself, but its direct precursor, Motualevic acid E. nih.gov
Preparation of Chemically Modified Derivatives
A range of chemically modified derivatives has been prepared through the semisynthesis of Motualevic acid E. nih.gov The general procedure involves activating the carboxylic acid of Motualevic acid E and coupling it with the amino group of various amino acid esters or other amines. A final saponification step then yields the desired free acid derivative. nih.gov
This strategy has allowed for the systematic exploration of how changes in the amino acid portion of the molecule affect its antimicrobial potency. Researchers have synthesized conjugates with hydrophobic amino acids, polar amino acids, and those carrying an additional charge to understand the impact of hydrophobicity and charge on activity. nih.gov For example, replacing glycine with more hydrophobic amino acids was found to increase potency in some cases, whereas introducing a second negative charge was found to abolish activity. nih.gov
The table below summarizes some of the prepared derivatives and the key findings from these SAR studies.
Table 1: Selected Derivatives of Motualevic Acid E and SAR Insights
| Derivative Class | Modifying Reagent | Key Finding | Reference |
|---|---|---|---|
| Hydrophobic Amino Acid Conjugates | Phenylglycine, Alanine, Valine, Leucine | Replacement of glycine with more hydrophobic amino acids generally increases potency (with the exception of phenylglycine). | nih.gov |
| Polar Amino Acid Conjugates | Serine | Introduction of polar amino acids can lead to a decrease or abrogation of antimicrobial activity. | nih.gov |
| Charged Amino Acid Conjugates | Aspartic Acid | Analogs with a net charge of -2 were found to be inactive, suggesting a free carboxylic acid is essential but a second is detrimental. | nih.gov |
| Quaternary Ammonium (B1175870) Conjugate | 2-Amino-N,N,N-trimethylethaneammonium | The permanently cationic analog was also found to be inactive. | nih.gov |
| Fatty Acid Chain Analogs | Glycyl conjugates of shorter chain acids | The full ω-brominated lipid tail is required for low micromolar antimicrobial activity. | nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Motualevic acid E |
| Motualevic acid F |
| Glycine |
| 1,9-nonanediol |
| 1,10-decanediol |
| Glycine methyl ester |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 1-hydroxybenzotriazole (HOBT) |
| Phenylglycine |
| Alanine |
| Valine |
| Leucine |
| Serine |
| Aspartic Acid |
Strategic Modification for Enhanced Research Applicability
To investigate the structure-activity relationships (SAR) and enhance the utility of this compound as a research tool, strategic modifications have been undertaken. These modifications primarily target the amino acid and fatty acid components to probe the effects of charge, hydrophobicity, and structural flexibility on its biological activity. nih.gov
A key finding from initial studies was the importance of a free carboxylic acid for antimicrobial activity, as motualevic acid E showed significantly reduced potency compared to this compound. nih.gov This prompted the synthesis of analogs with altered charge characteristics. For instance, analogs were created by conjugating motualevic acid E with aspartic acid or diacetic acid, resulting in molecules with a net charge of -2. These di-acidic analogs were found to be inactive, suggesting that an excessive negative charge is detrimental to the compound's antimicrobial function. nih.gov
Conversely, to explore the impact of a positive charge, a quaternary ammonium conjugate was prepared by coupling motualevic acid E with 2-amino-N,N,N-trimethylethanaminium chloride. nih.gov This modification was inspired by the known antiseptic properties of quaternary ammonium compounds. The resulting analog, featuring a permanent positive charge, provided another avenue to understand the role of charge in the molecule's mechanism of action. nih.gov These targeted modifications provide crucial insights into the chemical features necessary for the biological activity of the motualevic acid scaffold.
Rational Design and Synthesis of this compound Analogs
The rational design of this compound analogs has been a cornerstone of efforts to delineate its SAR. This approach involves the systematic synthesis of related compounds where specific parts of the molecule are altered to observe the corresponding changes in antimicrobial potency. The synthesis of these analogs generally leverages motualevic acid E as a common precursor, which is then coupled to various amino acids or other chemical moieties. nih.govresearchgate.net
Researchers have synthesized a range of conjugates by coupling motualevic acid E with different amino acid methyl esters, followed by hydrolysis. nih.gov The amino acids were selected to introduce variability in hydrophobicity and flexibility. For example, replacing glycine with more hydrophobic amino acids was investigated to enhance potency. In contrast, modifications to the fatty acid portion of the this compound scaffold, such as creating a truncated glycyl conjugate, were found to be detrimental to its antibacterial activity. This indicates that the ω-brominated lipid tail is a critical component for its biological function. nih.gov
The synthesis of proline-containing analogs introduced conformational constraints, allowing researchers to study the importance of flexibility in the amino acid linker. nih.gov These systematic modifications of the motualevic acid scaffold have demonstrated that while the fatty acid component is essential, the amino acid unit can be varied to fine-tune the compound's properties, leading to analogs with potentially improved potency and altered modes of action (bacteriostatic vs. bactericidal). nih.gov
To comprehensively explore the chemical space around this compound, libraries of mimetics have been synthesized. These libraries consist of a collection of analogs designed to cover a range of physicochemical properties. By systematically varying the amino acid component, a library of this compound conjugates was created to probe the effects of charge, hydrophobicity, and steric bulk. nih.gov
The library included conjugates with natural and non-natural amino acids. For instance, analogs with hydrophobic amino acids were synthesized to test the hypothesis that increased lipophilicity might enhance antimicrobial activity. The results showed that replacing glycine with more hydrophobic amino acids, with the exception of phenylglycine, generally increased potency. nih.gov Conversely, the introduction of polar amino acids or additional negative charges led to a loss of activity. nih.gov
This library of mimetics serves as a valuable tool for establishing a detailed SAR profile for the motualevic acid class of compounds. The findings from screening this library have provided clear guidelines for future analog design, indicating that the ω-brominated lipid is crucial and that potency can be modulated by substituting the glycine with more hydrophobic amino acids. nih.gov These analogs represent starting points for the development of more advanced molecular probes to elucidate the specific mechanism of action of motualevic acids. nih.gov
Molecular and Cellular Mechanisms of Action of Motualevic Acid a
Identification and Validation of Molecular Targets
The process of identifying the specific molecular targets of Motualevic acid A is fundamental to understanding its biological effects. Research in this area explores how the compound interacts with cellular components at a molecular level.
Enzyme Inhibition/Activation Kinetics and Specificity
While this compound has demonstrated clear antimicrobial activity, detailed studies on its interaction with specific enzymes are not extensively documented in publicly available research. The compound, along with its structural relatives, inhibits the growth of several bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). researchgate.netnih.govcapes.gov.br This biological activity strongly suggests that the compound targets essential enzymatic pathways within these microorganisms.
Research has established that the presence of a free carboxylic acid is crucial for the antimicrobial efficacy of this class of compounds. nih.gov this compound and the related Motualevic acid F, both containing a free carboxylic acid, show significant inhibitory activity against MRSA. nih.gov In contrast, analogs without this feature, such as Motualevic acid E, exhibit greatly diminished activity. nih.gov
Although specific enzyme inhibition kinetic data (e.g., K_i_ or k_inact_ values) for this compound are not available, its minimum inhibitory concentrations (MIC) against various bacteria have been determined, providing a measure of its potency.
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 1.2 - 10.9 | nih.govcapes.gov.br |
| This compound | Methicillin-resistant S. aureus (MRSA) | 1.2 - 10.9 | nih.govcapes.gov.br |
| This compound | Enterococcus faecium | Similar to MRSA | nih.gov |
| This compound | Vancomycin-resistant Enterococcus (VRE) | Similar to MRSA | nih.gov |
| Motualevic acid F | S. aureus & MRSA | 1.2 - 10.9 | nih.govcapes.gov.br |
| Motualevic acid E | S. aureus | Weak activity at 50 µg/disk | nih.govnih.gov |
Receptor Binding and Ligand-Target Interactions
Investigations into the binding of this compound to specific cellular receptors are emerging. A computational study using molecular docking analyzed the potential of various bioactive compounds from marine sponges, including this compound, to act as inhibitors of the Pneumococcal surface protein A (PspA) receptor from Streptococcus pneumoniae. sciotec.org This analysis aimed to predict the binding affinity and interaction patterns between the compounds and the receptor, suggesting that PspA could be a potential molecular target. sciotec.org However, specific binding affinity values from this in-silico study are not detailed in the available literature.
Affinity Proteomics and Chemoproteomics Approaches
As of now, there are no published studies that have utilized affinity proteomics or chemoproteomics to specifically identify the protein targets of this compound. These advanced techniques, which involve using a molecule of interest to "fish" for its binding partners within a complex protein mixture, have not yet been applied to this particular compound. nih.govnih.gov However, the chemical structure of related compounds offers potential for such investigations. For instance, the azirine ring found in the related Motualevic acid F is part of a class of reactive fragments. researchgate.net Recent studies have developed N-aryl aziridines as chemoselective probes for covalently targeting acidic residues (aspartic and glutamic acids) in proteins, a technique that could potentially be adapted to identify targets of azirine-containing natural products. chemrxiv.org
Modulation of Cellular Pathways and Signaling Cascades
Beyond direct target binding, research also examines the downstream effects of this compound on complex cellular processes, including gene expression and intracellular signaling.
Impact on Gene Expression and Proteomic Profiles
Direct studies on how this compound alters global gene expression or proteomic profiles have not been reported. However, research on the closely related azirine natural product, dysidazirine carboxylic acid, provides insight into potential mechanisms for this class of compounds. researchgate.netmdpi.com In a study using murine macrophage cells (RAW264.7) stimulated with lipopolysaccharide (LPS), dysidazirine carboxylic acid was shown to have anti-inflammatory effects by modulating gene expression. researchgate.netmdpi.com Specifically, the compound rapidly decreased the gene expression of the pro-inflammatory enzyme inducible nitric oxide synthase (iNOS) in a dose-dependent manner. researchgate.netresearchgate.netmdpi.com This downregulation was observed as early as 3 hours after treatment and was sustained for at least 12 hours, indicating a significant impact at the transcriptional level. researchgate.netmdpi.com
| Compound | Cell Line | Treatment | Effect | Potency (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Dysidazirine carboxylic acid | RAW264.7 Murine Macrophages | Pre-treatment then LPS stimulation | Dose-dependent decrease in iNOS gene expression | ~1 µM | researchgate.netresearchgate.netmdpi.com |
Interference with Protein-Protein Interactions
Currently, there is no scientific literature available that describes the ability of this compound to interfere with or modulate protein-protein interactions. The study of how small molecules can disrupt or stabilize these interactions is a key area of chemical biology, but this line of inquiry has not yet been pursued for this compound. researchgate.netnih.govh-its.org
Subcellular Localization and Organelle Targeting
The molecular structure of this compound, characterized by a long hydrophobic alkyl chain and a polar head group, suggests an amphipathic nature. This quality is a strong indicator of its potential to interact with and partition into cellular membranes. acs.orgchemrxiv.org Many natural products with an amphipathic scaffold are known to inhibit membrane protein activity or disrupt processes integrated within the membrane. acs.org The structural similarities between motualevic acids and other membrane-embedding molecules, such as sphingolipids, further support the hypothesis that their biological activity is linked to membrane interaction. chemrxiv.org
Computational studies modeling the behavior of related carboxy-2H-azirine compounds in a lipid bilayer predict that the hydrophobic carbon chains would embed within the membrane's lipid core. chemrxiv.org Concurrently, the polar carboxy-2H-azirine head group would be oriented towards the hydrophilic heads of the polar lipids that form the membrane surface. chemrxiv.org
Research using metadynamics simulations on long-chain analogs of motualevic acids has provided more specific insights into this localization. acs.org These computational models predict that the carboxy-2H-azirine head group remains near the phosphate (B84403) layer of the lipid bilayer, within approximately 1 nanometer. acs.org Meanwhile, the hydrophobic tail situates itself within the core of the membrane. acs.org In contrast, a carboxy-2H-azirine compound lacking the long alkyl chain was predicted to partition entirely into the aqueous solution, highlighting the critical role of the lipid tail in membrane targeting. acs.org These findings strongly suggest that this compound's primary subcellular site of action is the cell membrane, which it targets due to its distinct amphipathic properties.
Mechanistic Insights from Structure-Based Computational Modeling
To understand the interaction of motualevic acid-like compounds at the molecular level, structure-based computational modeling, specifically molecular dynamics (MD) simulations and metadynamics, have been employed. acs.orgnih.gov These methods are crucial for predicting membrane partitioning and the orientation of small molecules within a lipid bilayer, processes that are often too slow to be captured by standard atomistic simulations. nih.gov
The computational models have utilized a membrane bilayer constructed from 75% palmitoyloleoyl phosphatidylethanolamine (B1630911) (POPE) and 25% palmitoyloleoyl phosphatidylglycerol (POPG). acs.orgchemrxiv.orgnih.gov This composition is recognized as an effective model for the inner bacterial membrane, a likely target for antimicrobial compounds like this compound. acs.orgchemrxiv.org Initial structures for the simulations were generated by embedding the molecule of interest into the center of this model membrane. acs.orgnih.gov
The results from these simulations indicate that the carboxy-2H-azirine functional group is strongly hydrophilic. acs.org This hydrophilicity imparts a significant amphipathic character to the entire molecule when attached to a long alkyl chain, comparable to known membrane-embedding molecules like stearic acid. acs.org The simulations revealed that for long-chain analogs, the center of mass is most likely to be found near the membrane's interfacial region, with the polar head group located near the phosphate groups of the lipids. acs.org The distribution data showed that the nitrogen atoms of the head group are unlikely to penetrate beyond the phosphorus atoms of the membrane lipids, indicating a distinct orientational preference at the membrane surface. acs.org These computational findings provide a mechanistic basis for the membrane-targeting nature of this compound, suggesting its mode of action involves insertion into and potential disruption of the bacterial cell membrane.
Pre Clinical Biological Activities of Motualevic Acid a in Vitro and Non Human in Vivo Models
Cytotoxicity and Antiproliferative Effects in Cell Culture Models
The cytotoxic potential of Motualevic acid A has been evaluated against a limited panel of mammalian cell lines. In studies using vertebrate kidney cells (BSC-1) and human colon cancer cells (HCT-116), this compound was found to be non-cytotoxic at concentrations up to 100 µg/mL. amazonaws.com Another report confirmed its low toxicity profile, noting that it exhibited only mild toxicity toward the BSC-1 mammalian cell line when treated at concentrations of 100 µg/mL or higher. nih.gov This suggests a degree of selectivity for microbial targets over mammalian cells at its effective antimicrobial concentrations.
| Cell Line | Cell Type | Organism | Finding | Concentration | Source |
|---|---|---|---|---|---|
| BSC-1 | Vertebrate Kidney | Cercopithecus aethiops (African green monkey) | Non-cytotoxic / Mild toxicity | ≤ 100 µg/mL | amazonaws.comnih.gov |
| HCT-116 | Colon Carcinoma | Homo sapiens (Human) | Non-cytotoxic | ≤ 100 µg/mL | amazonaws.com |
Current research has not specifically detailed the mechanisms by which this compound may induce programmed cell death in eukaryotic cells. While studies on other novel synthetic compounds have explored pathways like apoptosis and autophagy, direct experimental evidence linking this compound to the induction of these specific pathways is not available in the reviewed literature. researchgate.netmdpi.comnih.gov
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
This compound has demonstrated notable antibacterial activity, particularly against several clinically significant Gram-positive bacteria. nih.govnih.gov Its efficacy has been confirmed against Staphylococcus aureus (SA) and its drug-resistant counterpart, methicillin-resistant S. aureus (MRSA). nih.govacs.orgresearchgate.net Further studies expanded its activity profile to include other resistant strains, such as Enterococcus faecium (EF) and vancomycin-resistant Enterococcus (VRE). nih.gov
However, the compound does not possess broad-spectrum activity. Testing revealed that this compound is inactive against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, the Gram-positive bacterium Bacillus subtilis, and the fungus Candida albicans. nih.gov
Structure-activity relationship studies provide some insight into its mechanism. The presence of a free carboxylic acid group is considered essential for its antimicrobial effects. nih.govnih.gov Modifications to the fatty acid portion of the molecule or changes in stereochemistry, such as the Z isomer of the compound, lead to greatly diminished antibacterial activity. nih.gov
The potency of this compound has been quantified through microbroth dilution assays to determine its Minimum Inhibitory Concentration (MIC). The MIC₅₀ values indicate that it inhibits bacterial growth at low micromolar concentrations. nih.govnih.gov Against S. aureus and MRSA, MIC values have been reported in the range of 1.2 to 4.5 µg/mL. nih.govnih.gov Its activity extends to enterococci, with MIC values of 8.5 µg/mL and 10.9 µg/mL against E. faecium and VRE, respectively. nih.gov
Furthermore, survival assays have established that this compound is bactericidal, not merely bacteriostatic, with its Minimum Bactericidal Concentration (MBC) determined to be between two to five times its MIC. nih.gov
| Bacterial Strain | Abbreviation | Resistance Profile | MIC₅₀ (µg/mL) | Source |
|---|---|---|---|---|
| Staphylococcus aureus | SA | Methicillin-Sensitive | 3.8 - 3.9 | nih.govnih.gov |
| Staphylococcus aureus | MRSA | Methicillin-Resistant | 1.2 - 4.5 | nih.govnih.gov |
| Enterococcus faecium | EF | - | 8.5 | nih.gov |
| Enterococcus | VRE | Vancomycin-Resistant | 10.9 | nih.gov |
Immunomodulatory and Anti-inflammatory Effects
Based on available scientific literature, there are no specific reports detailing the immunomodulatory or anti-inflammatory properties of this compound. While marine natural products are a rich source of compounds with such activities, and some related molecules have been investigated for these effects, dedicated studies on this compound's impact on immune responses or inflammatory pathways have not been published. researchgate.netmdpi.com
Modulation of Inflammatory Mediator Production
This compound has been identified as a promising anti-inflammatory agent based on its ability to modulate the production of key inflammatory mediators in preclinical in vitro models. researchgate.net Research conducted on human neutrophil cells demonstrated that this compound possesses a potent inhibitory effect on processes central to the inflammatory response. researchgate.net
In assays using N-formyl-methionyl-leucyl-phenylalanine/cytochalasin B (fMLF/CB)-induced human neutrophils, this compound was found to significantly reduce both superoxide (B77818) anion generation and elastase release at a concentration of 10 μM. researchgate.net The inhibition of these two pathways is a strong indicator of anti-inflammatory potential, as superoxide anions are highly reactive oxygen species that contribute to tissue damage during inflammation, and elastase is a protease released by neutrophils that degrades extracellular matrix proteins. The non-cytotoxic nature of the compound at effective concentrations further enhances its profile as a potential modulator of inflammatory processes. researchgate.net
| Compound | Assay Model | Target Mediator | Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| This compound | fMLF/CB-induced human neutrophils | Superoxide Anion Generation | 10 μM | Significant reduction | researchgate.net |
| This compound | fMLF/CB-induced human neutrophils | Elastase Release | 10 μM | Significant reduction | researchgate.net |
Effects on Immune Cell Proliferation and Differentiation
Direct studies detailing the effects of this compound on the proliferation and differentiation of non-cancerous immune cells, such as lymphocytes or macrophages, are not extensively available in the current scientific literature. However, data on structurally related compounds provide some insight into potential activities.
A related azirine compound, (4E)-R-dysidazirine, also isolated from a marine sponge, has shown potent activity against a murine lymphocytic leukemia cell line (L1210), with a reported IC₅₀ value of 0.88 µM. researchgate.netresearchgate.net This finding indicates that compounds with this structural motif can influence lymphocyte proliferation, although this activity was observed in a cancer cell context. Another related compound, dysidazirine carboxylic acid, demonstrated anti-inflammatory activity in RAW264.7 macrophage cells by inhibiting nitric oxide (NO) production. researchgate.net
No studies were identified that specifically examined the influence of this compound on the differentiation pathways of immune cells like monocytes to macrophages or the maturation of dendritic cells.
| Compound | Cell Line | Activity | IC₅₀ Value | Citation |
|---|---|---|---|---|
| (4E)-R-dysidazirine | L1210 (Murine Lymphocytic Leukemia) | Antiproliferative | 0.88 µM | researchgate.netresearchgate.net |
Other Noteworthy Biological Activities in Pre-clinical Models (e.g., Antiparasitic, Antiprotozoal)
The marine sponge genus Siliquariaspongia, the source of motualevic acids, is recognized as a rich reservoir of unique and bioactive metabolites, including compounds with antiparasitic properties. scribd.comamazonaws.comcnjournals.com This has led researchers to consider it a promising source for the discovery of new agents against parasitic diseases like leishmaniasis. scribd.comamazonaws.com
Validation in Non-Human In Vivo Disease Models
There is no information available in the reviewed scientific literature regarding the evaluation of this compound in any non-human in vivo models for parasitic or protozoal diseases.
Structure Activity Relationship Sar Studies of Motualevic Acid a
Identification of Pharmacophoric Regions and Key Functional Groups
The molecular architecture of motualevic acid A can be dissected into two primary regions: the ω-brominated lipid tail and the glycyl amino acid unit. SAR studies have underscored the critical importance of both these components for its antimicrobial efficacy.
The ω-brominated lipid, specifically (E)-14,14-dibromotetradeca-2,13-dienoic acid, is a crucial pharmacophoric element. nih.govscispace.com Modifications within this fatty acid portion have been shown to be detrimental to its antibacterial activity. scispace.com For instance, truncated analogs of the lipid component resulted in a loss of activity, indicating that the full length of the carbon chain is necessary for optimal function. scispace.com The dibromo-olefin terminus is another key functional group, contributing to the molecule's lipophilicity and potential interactions with bacterial targets.
Equally important is the presence of a free carboxylic acid. nih.govscispace.com This functional group is essential for the antimicrobial activity of this compound. Esterification or amidation of the carboxylic acid leads to a significant reduction or complete loss of potency. nih.gov This suggests that the anionic character of the carboxylate group at physiological pH is a key requirement for its mechanism of action, possibly involving electrostatic interactions with its biological target.
Impact of Stereochemistry on Biological Potency and Selectivity
The stereochemistry of this compound also plays a role in its biological activity. This compound possesses an E-configured double bond at the C2 position of the fatty acid chain. nih.gov Its geometric isomer, motualevic acid B, which has a Z-configuration at the same position, has also been isolated. nih.gov While both isomers exhibit antimicrobial activity, subtle differences in their potency suggest that the spatial arrangement of the molecule influences its interaction with its target.
Further highlighting the influence of stereochemistry, studies on analogs with modified amino acid components have revealed stereospecific effects. For example, in proline-containing analogs, the L-proline conjugate displayed an antimicrobial profile nearly identical to that of this compound. nih.gov In contrast, its enantiomer, the D-proline conjugate, showed reduced activity against most bacterial strains tested, with the exception of vancomycin-resistant Enterococcus (VRE). nih.gov This demonstrates that the stereochemical orientation of the amino acid moiety can modulate both the potency and the selectivity of the compound against different bacterial species.
Development of SAR Models through Systematic Structural Modifications
Systematic structural modifications of this compound have provided a clearer, albeit qualitative, SAR model. These studies have primarily focused on altering the amino acid unit conjugated to the (E)-14,14-dibromotetradeca-2,13-dienoic acid core. The findings from these modifications are summarized in the table below.
| Analog | Amino Acid/Amine Modification | Relative Antimicrobial Potency |
| This compound | Glycine (B1666218) | Baseline |
| Motualevic acid E | Free Fatty Acid | Greatly diminished activity |
| Leucine Conjugate | Leucine | Increased potency (most potent analog) |
| Phenylglycine Conjugate | Phenylglycine | Exception to hydrophobic enhancement |
| L-Proline Conjugate | L-Proline | Similar to this compound |
| D-Proline Conjugate | D-Proline | Reduced activity (except against VRE) |
| Aspartic Acid Conjugate | Aspartic Acid | Inactive |
| Diacetic Acid Conjugate | Diacetic Acid | Inactive |
| Quaternary Ammonium (B1175870) Conjugate | 2-amino-N,N,N-trimethylethanaminium | Maintained activity |
This table is based on data from Cheruku et al., 2010. nih.govscispace.com
Elucidation of Essential Structural Features for Target Binding
Based on the comprehensive SAR studies, several structural features of this compound have been identified as essential for its binding to biological targets and subsequent antimicrobial action. These features constitute the core pharmacophore of the molecule.
The primary essential features are:
The (E)-14,14-dibromotetradeca-2,13-dienoic acid backbone: The specific length and E-geometry of this lipid component are critical. nih.govscispace.com
The terminal dibromo-olefin group: This moiety is required for low micromolar antimicrobial activity. scispace.com
A free carboxylic acid: The presence of a terminal carboxyl group, likely in its anionic form, is indispensable for activity. nih.govscispace.com
A lipophilic amino acid conjugate: While not an absolute requirement, the conjugation of a hydrophobic amino acid generally enhances potency, suggesting that this part of the molecule contributes to favorable interactions with the target environment. nih.gov
The abrogation of activity upon the introduction of additional polar groups suggests that the target-binding site is likely located within a hydrophobic environment, such as a bacterial membrane or a hydrophobic pocket of a target protein. scispace.com The bactericidal nature of this compound and its more potent analogs, as opposed to the bacteriostatic effect of some other analogs like the proline conjugates, indicates that subtle structural changes can alter the mode of antibacterial action. nih.gov
Biosynthetic Investigations of Motualevic Acid a
Proposed Biosynthetic Pathway Elucidation
The biosynthesis of Motualevic acid A is hypothesized to originate from fundamental building blocks within the sponge's metabolism, leading to the assembly of its characteristic dibrominated fatty acid tail and subsequent conjugation with glycine (B1666218).
Precursor Incorporation Studies using Isotopic Labeling
Direct experimental validation of the biosynthetic precursors for this compound through isotopic labeling studies has not yet been reported in scientific literature. However, based on its structure, a plausible pathway can be proposed, which would typically be investigated using labeled precursors.
The backbone of this compound is (E)-14,14-dibromotetradeca-2,13-dienoic acid. It is hypothesized that this lipid component is assembled through the polyketide or fatty acid synthesis pathway. To investigate this, researchers would administer isotopically labeled precursors, such as [1-¹³C]-acetate or [¹³C-methyl]-methionine, to the sponge or its associated microorganisms. The incorporation and position of these labels in the final this compound molecule would then be determined using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This would provide definitive evidence for the origin of the carbon skeleton.
Similarly, to confirm the source of the glycine moiety, ¹⁵N-labeled or ¹³C-labeled glycine would be introduced. The detection of the heavy isotopes in the isolated this compound would confirm its direct incorporation.
Table 1: Hypothetical Isotopic Labeling Studies for this compound Biosynthesis
| Labeled Precursor | Expected Incorporation Site | Analytical Method | Purpose |
| [1-¹³C]-Acetate | Carbonyl carbons of the fatty acid chain | ¹³C NMR, MS | To trace the origin of the carbon backbone from acetate (B1210297) units. |
| [¹³C-methyl]-Methionine | Potential branched positions (if any) | ¹³C NMR, MS | To identify any S-adenosyl methionine (SAM)-dependent methylations. |
| [¹⁵N]-Glycine | Nitrogen atom of the glycine moiety | ¹⁵N NMR, MS | To confirm glycine as the direct precursor for the amino acid conjugate. |
| [1,2-¹³C₂]-Glycine | Carbons of the glycine moiety | ¹³C NMR, MS | To confirm the intact incorporation of the glycine unit. |
Identification of Key Enzymatic Transformations and Intermediates
The proposed biosynthesis of this compound involves several key enzymatic transformations, although the specific enzymes have yet to be isolated and characterized. The central intermediate is believed to be (E)-14,14-dibromotetradeca-2,13-dienoic acid .
The key proposed enzymatic steps include:
Fatty Acid Synthesis: The initial steps likely involve a fatty acid synthase (FAS) or polyketide synthase (PKS) machinery to construct the 14-carbon chain.
Halogenation: A crucial transformation is the dibromination at the terminal end of the fatty acid. This is likely catalyzed by a specific halogenase enzyme, which utilizes bromide from seawater.
Glycine Conjugation: The completed dibrominated fatty acid is then likely activated, possibly as a coenzyme A (CoA) thioester, and subsequently joined to a glycine molecule. This step would be catalyzed by an enzyme such as an acyl-CoA ligase followed by an N-acyltransferase.
Interestingly, this compound co-occurs with related compounds, suggesting a divergent pathway. It has been proposed that a base-induced cyclization of a precursor, potentially a glycine adduct, could lead to the formation of 2H-azirine 2-carboxylic acid derivatives, which have also been isolated from the same sponge. nih.gov This suggests a branch point in the pathway where intermediates can be directed towards different final products.
Characterization of Biosynthetic Gene Clusters (BGCs)
The genetic instructions for the biosynthesis of natural products like this compound are typically encoded in biosynthetic gene clusters (BGCs). These are contiguous sets of genes that code for all the necessary enzymes and regulatory proteins.
Genomic and Metagenomic Mining for BGC Discovery
The specific biosynthetic gene cluster responsible for this compound production has not yet been identified. The isolation of natural products from sponges is often complicated by the fact that they can be produced by symbiotic microorganisms living within the sponge tissue.
Modern approaches to discover BGCs involve genomic and metagenomic mining. This entails sequencing the entire genome of the sponge (Siliquariaspongia sp.) and its associated microbial community (the metagenome). Bioinformatic tools are then used to search for genes that encode enzymes typically found in natural product biosynthesis, such as PKS, FAS, halogenases, and acyltransferases. By identifying a cluster of such genes, researchers can hypothesize its involvement in the production of a specific compound. Given the unique dibrominated structure of this compound, a search for a BGC containing both fatty acid synthesis genes and a halogenase would be a primary strategy.
Heterologous Expression and Reconstitution of Biosynthetic Enzymes
As the biosynthetic gene cluster for this compound remains undiscovered, there have been no reports on the heterologous expression or reconstitution of its biosynthetic enzymes.
Once the BGC is identified, a powerful technique to confirm its function is heterologous expression. This involves cloning the entire BGC into a more genetically tractable host organism, such as Escherichia coli or a Streptomyces species. If the new host then produces this compound, it provides strong evidence that the cloned gene cluster is indeed responsible for its biosynthesis.
Furthermore, individual enzymes from the BGC can be produced in the lab and their specific functions can be tested in vitro. This process, known as reconstitution, allows for a detailed understanding of each step in the biosynthetic pathway.
Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Machinery
Currently, there are no established chemoenzymatic synthesis approaches that utilize the biosynthetic machinery of this compound, as the enzymes have not yet been identified and characterized.
Chemoenzymatic synthesis is a strategy that combines chemical synthesis with enzymatic transformations. Once the enzymes from the this compound pathway are identified and produced, they could be used as biocatalysts to perform specific and challenging chemical reactions. For instance, the putative halogenase could be used to selectively brominate other fatty acid substrates, or the N-acyltransferase could be employed to attach different amino acids to the lipid backbone, thereby creating novel analogues of this compound with potentially improved properties. The development of such chemoenzymatic routes is entirely dependent on the future discovery and characterization of the this compound biosynthetic gene cluster and its encoded enzymes.
Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations of Motualevic Acid a Non Human
Metabolic Fate and Biotransformation Pathways
The biotransformation of a drug involves processes that chemically alter the compound, primarily in the liver, to facilitate its elimination. nih.govminia.edu.eg These pathways are categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. derangedphysiology.com
In Vitro Metabolic Stability Assays (e.g., Liver Microsomes)While specific data for Motualevic acid A is not available, related research has been conducted on its analogs. A study reported that several analogs of Motualevic acid were assessed for their metabolic stability using human liver microsomes.cnjournals.comLiver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450s, and are commonly used in early-stage drug discovery to predict a compound's metabolic fate in vivo.nih.govThis investigation into analogs suggests that metabolic stability is a key consideration for the development of this class of compounds.cnjournals.comHowever, the specific results and the structures of the tested analogs are not detailed in the available abstract.
Table 1: General Parameters for In Vitro Liver Microsomal Stability Assays This table represents typical, not compound-specific, parameters used in such assays. No specific data for this compound was found.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Enzyme Source | Pooled Human, Rat, or Mouse Liver Microsomes | To assess metabolism by key drug-metabolizing enzymes. nih.gov |
| Compound Conc. | Typically 1 µM | A standard concentration for initial screening. nih.gov |
| Microsome Conc. | Typically 0.5 - 1.0 mg/mL | To ensure sufficient enzymatic activity. nih.gov |
| Cofactor | NADPH (for Phase I) | To initiate cytochrome P450-mediated reactions. nih.gov |
| Incubation Time | 0 to 60 minutes | To determine the rate of compound disappearance over time. |
| Analysis Method | LC-MS/MS | For sensitive and specific quantification of the parent compound. |
Pre-clinical Pharmacodynamic Biomarkers and Efficacy Endpoints in Non-Human Systems
Pre-clinical investigations into the pharmacodynamics of this compound have primarily centered on its antibacterial properties, establishing its efficacy against a range of clinically significant pathogens. The principal pharmacodynamic endpoint identified in these non-human, in vitro studies is the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria.
This compound, originally isolated from the marine sponge Siliquariaspongia sp., has demonstrated significant antibacterial activity. nih.govnih.gov Initial studies revealed its potent inhibitory action against Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA). nih.govnih.gov Further screening confirmed its efficacy against other challenging pathogens, including Enterococcus faecium (EF) and vancomycin-resistant Enterococcus (VRE), with a similar degree of potency. nih.gov
A key pharmacodynamic finding is that this compound exhibits bactericidal activity, actively killing the bacteria rather than merely inhibiting their growth (bacteriostatic). nih.gov This cidal action was observed at concentrations two to five times its minimum inhibitory concentration (MIC). nih.gov
Structure-activity relationship (SAR) studies have provided crucial insights into the pharmacodynamics of this compound class. These investigations highlight the essential role of the glycine (B1666218) conjugate attached to the lipid component, (E)-14,14-dibromotetradeca-2,13-dienoic acid. nih.govnih.gov The presence of this free carboxylic acid is critical for its antimicrobial efficacy. nih.gov For instance, Motualevic acid E, which is the free fatty acid portion of the molecule without the amino acid conjugate, showed significantly reduced activity, only inhibiting S. aureus at much higher concentrations. nih.gov This underscores the glycine moiety as a key determinant of the compound's potent antibacterial effect. Conversely, modifications to the fatty acid part of the molecule were found to be detrimental to its antibacterial activity. nih.gov
The primary efficacy endpoints for this compound from non-human studies are summarized by its minimum inhibitory concentrations against various bacterial strains.
Table 1: Antibacterial Efficacy Endpoints of this compound
| Pathogen | Efficacy Endpoint | Observed Activity | Citation |
| Staphylococcus aureus (SA) | Inhibition of Growth | Potent activity observed at 10 µ g/disk . | nih.govnih.gov |
| Methicillin-resistant S. aureus (MRSA) | Inhibition of Growth | Potent activity observed at 10 µ g/disk . | nih.govnih.gov |
| Enterococcus faecium (EF) | Inhibition of Growth | Potent inhibitory activity. | nih.gov |
| Vancomycin-resistant Enterococcus (VRE) | Inhibition of Growth | Potent inhibitory activity. | nih.gov |
| S. aureus & MRSA | Mode of Action | Bactericidal at 2-5x MIC. | nih.gov |
Analytical Methodologies for Motualevic Acid a
Advanced Chromatographic Separation and Quantification Techniques
Chromatography is the cornerstone for the isolation and purification of Motualevic acid A from crude sponge extracts. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), offer the resolution required to separate this compound from a complex mixture of related metabolites. nih.govamazonaws.com
The initial isolation of this compound was achieved through a multi-step purification process involving reversed-phase HPLC. nih.gov Crude extracts from the sponge were first fractionated using Sephadex LH-20 column chromatography. amazonaws.com The active fractions were then subjected to preparative reversed-phase HPLC for final purification. nih.govamazonaws.com
A key method employed a Jupiter Fusion column, eluting with a linear gradient of methanol (B129727) in water containing 0.05% trifluoroacetic acid (TFA). amazonaws.com Detection was typically carried out at wavelengths of 220 and 254 nm, where the molecule exhibits UV absorbance. amazonaws.com In this system, this compound (identified as compound 1 ) showed a retention time (t_R) of 45.2 minutes. amazonaws.com
Chiral HPLC analysis has also been utilized, particularly for related compounds isolated from the same organism, to determine enantiomeric excess. nih.govamazonaws.com For instance, the analysis of Motualevic acid F was performed on a YMC Chiral NEA column with a mobile phase of 0.01% TFA in a hexane:isopropanol mixture. amazonaws.com While specific UPLC methods for this compound are not detailed in the primary literature, the principles of UPLC—using smaller particle sizes (<2 µm) to enhance resolution, speed, and sensitivity—are directly applicable for developing more rapid and efficient analytical methods than traditional HPLC. researchgate.net
Table 1: HPLC Conditions for this compound Isolation
| Parameter | Condition | Reference |
|---|---|---|
| Column | Jupiter Fusion, reverse-phase (250 x 10 mm, 4 µm) | amazonaws.com |
| Mobile Phase | Linear gradient of 65–85% Methanol in water with 0.05% TFA | amazonaws.com |
| Elution Time | 42 minutes (gradient duration) | amazonaws.com |
| Detection | UV at 220 and 254 nm | amazonaws.com |
| Retention Time (t_R) | 45.2 minutes | amazonaws.com |
Liquid chromatography-mass spectrometry (LC-MS) has been indispensable in the study of this compound, particularly for its initial identification and structure elucidation. nih.gov High-resolution electrospray ionization mass spectrometry (HR-ESIMS) coupled with a time-of-flight (TOF) detector provided the accurate mass measurements necessary to determine the elemental composition of the molecule. amazonaws.com
During its discovery, analysis in negative ion mode revealed an [M-H]⁻ ion at a mass-to-charge ratio (m/z) of 436.0126. This corresponded to a calculated molecular formula of C₁₆H₂₄Br₂NO₃, which was crucial for its identification. nih.gov The characteristic 1:2:1 isotopic pattern observed at m/z 436, 438, and 440 confirmed the presence of two bromine atoms in the structure. nih.gov
While the literature primarily describes the use of LC-MS for discovery and characterization, LC-tandem mass spectrometry (LC-MS/MS) is the premier technique for trace analysis and quantification in complex matrices due to its superior sensitivity and selectivity. eijppr.commdpi.com For this compound, an LC-MS/MS method would involve selecting the parent ion (e.g., m/z 437 for [M+H]⁺ or m/z 436 for [M-H]⁻) and monitoring specific fragment ions generated through collision-induced dissociation. This approach, though not yet published for this specific compound, would be the standard for any future pharmacokinetic or detailed bioanalytical studies. eijppr.com
Spectroscopic and Immunological Detection Methods
The definitive structure of this compound was elucidated using a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and UV spectroscopy. nih.govamazonaws.com
UV spectra were recorded using a spectrophotometer, providing initial evidence of unsaturated systems within the molecule. amazonaws.com However, the most detailed structural information came from a comprehensive set of NMR experiments performed on a high-field spectrometer (e.g., 500 MHz) often equipped with a cryoprobe for enhanced sensitivity. amazonaws.com
The following NMR experiments were instrumental:
¹H NMR: Identified the number and type of protons, revealing signals for three olefinic protons, a two-proton singlet for the glycine (B1666218) methylene (B1212753) group, and a large methylene envelope indicative of a long fatty acid chain. nih.gov
¹³C NMR: Determined the number of carbon atoms and their chemical environment.
2D NMR Experiments: Established the connectivity of the molecule.
DQFCOSY (Double-Quantum Filtered Correlation Spectroscopy): Revealed proton-proton (H-H) coupling networks.
2D-HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy): Traced correlations through entire spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlated protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Showed long-range (2-3 bond) correlations between protons and carbons, which was key to connecting the different fragments of the molecule. nih.gov
ROESY (Rotating-Frame Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, helping to determine stereochemistry. amazonaws.com
Currently, there are no reported immunological detection methods, such as ELISA or immunoassays, for this compound.
Table 2: Spectroscopic Data for the Elucidation of this compound
| Technique | Purpose | Reference |
|---|---|---|
| UV Spectroscopy | Detection of chromophores (e.g., double bonds) | amazonaws.com |
| HR-ESIMS | Determination of accurate mass and molecular formula (C₁₆H₂₅Br₂NO₃) | nih.gov |
| 1D NMR (¹H, ¹³C) | Identification of proton and carbon environments | nih.gov |
| 2D NMR (COSY, HMBC, etc.) | Establishing atom connectivity and final structure | nih.govamazonaws.com |
Bioanalytical Methods for Detection in Complex Biological Matrices
Specific bioanalytical methods for the quantitative detection of this compound in complex biological matrices such as plasma, urine, or tissue homogenates have not been described in the scientific literature. The development of such methods would be a prerequisite for conducting pharmacokinetic or metabolism studies. These methods would likely involve extensive sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) followed by a validated LC-MS/MS technique to ensure accuracy, precision, and sensitivity in the presence of endogenous interferences. eijppr.combioanalysis-zone.com
Although methods for quantification in matrices are not established, several bioassays have been used to determine the biological activity of this compound. These include:
Antimicrobial Susceptibility Testing: The activity against bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) was evaluated using agar (B569324) disk diffusion assays and microbroth dilution assays to determine minimum inhibitory concentrations (MIC). nih.govamazonaws.com
Cytotoxicity Assays: The effect on vertebrate cell lines (e.g., BSC-1 and HCT-116) was assessed using the MTT cell proliferation assay to determine cell viability after exposure to the compound. amazonaws.com this compound was found to be non-cytotoxic at concentrations up to 100 µg/mL in these assays. amazonaws.com
These bioassays are critical for understanding the compound's biological function but differ from bioanalytical methods designed for its quantification in biological fluids.
Ecological Role and Natural Environment Interactions of Motualevic Acid a
Role in Chemical Ecology of Marine Ecosystems
In the intricate web of marine ecosystems, chemical compounds are a primary language of interaction. For sessile, filter-feeding organisms like sponges, which are often brightly colored and lack physical defenses, chemical warfare is a critical survival tool. researchgate.net Secondary metabolites synthesized by sponges or their associated symbionts serve as a defense mechanism against a variety of stress factors, including predation, the overgrowth of fouling organisms, and intense competition for space. nih.gov Motualevic acid A, a glycyl conjugate of the unusual ω-brominated lipid (E)-14,14-dibromotetradeca-2,13-dienoic acid, plays a significant role in these ecological dynamics. nih.govnih.gov
The primary ecological function attributed to this compound is chemical defense. Marine sponges are in constant competition for space and are susceptible to colonization by other organisms, a process known as biofouling. nih.gov The accumulation of fouling organisms like barnacles can be lethal by blocking the sponge's water-pumping ostia. nih.gov
This compound exhibits potent antibacterial activity, inhibiting the growth of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) at low concentrations. acs.orgnih.govnih.gov This antimicrobial action is a key defensive strategy against microbial biofilm formation, which is the initial step in most biofouling processes. researchgate.net By inhibiting bacterial settlement on their surfaces, sponges can maintain the efficiency of their filter-feeding systems. nih.gov The family of motualevic acids (A-F) isolated from Siliquariaspongia sp. provides a clear structure-activity relationship for this antimicrobial activity, suggesting that the presence of a free carboxylic acid is crucial for the inhibition of MRSA. nih.gov This chemical arsenal (B13267) serves as a significant deterrent to microbial colonization. scribd.com While direct evidence of its effect on larger predators is limited, the production of bioactive compounds by sponges is a well-established general defense against predation. nih.govresearchgate.net
Table 1: Antimicrobial Activity of this compound and Related Compounds This table is interactive. You can sort and filter the data.
| Compound | Target Organism | Activity/Concentration | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Inhibited growth at 1.2-10.9 µg/mL | acs.org |
| This compound | Methicillin-resistant S. aureus (MRSA) | Inhibited growth at 1.2-10.9 µg/mL | acs.org |
| This compound | Enterococcus faecium | Inhibited growth | nih.gov |
| This compound | Vancomycin-resistant Enterococcus (VRE) | Inhibited growth | nih.gov |
| Motualevic acid F | Staphylococcus aureus | Inhibited growth at 2 µg/disk | researchgate.net |
| Motualevic acid F | Methicillin-resistant S. aureus (MRSA) | Inhibited growth at 5 µg/disk | researchgate.net |
| Motualevic acid E | Staphylococcus aureus | Weak activity at 50 µg | nih.gov |
The chemical ecology of this compound also extends to mediating interactions with other organisms in its vicinity. Allelopathy refers to the chemical inhibition of one organism by another, a common strategy in space-limited environments like coral reefs. scirp.org The potent antibacterial properties of this compound strongly suggest an allelopathic function. nih.gov By releasing such compounds, the sponge can create a protective chemical shield, preventing competitors from encroaching on its territory and ensuring access to the flow of nutrient-rich water essential for its survival. nih.gov
Furthermore, the production of secondary metabolites in sponges is often a collaborative effort between the sponge host and its vast community of microbial symbionts. nih.gov While it is not definitively established whether this compound is produced by the sponge itself or a symbiotic microorganism, these compounds can play a role in structuring and maintaining the sponge's microbiome. They may selectively inhibit certain microbes while allowing beneficial symbionts to thrive, thus mediating a complex symbiotic relationship.
Environmental Fate, Degradation, and Persistence in Marine Environments
Detailed scientific studies focusing specifically on the environmental fate, degradation pathways, and persistence of this compound in marine environments are not extensively available in the current body of literature. The environmental behavior of natural products can be complex. Factors such as its structure—a brominated, unsaturated fatty acid derivative—would influence its degradation. nih.govnih.gov Generally, the fate of such compounds in the marine environment is determined by processes like biodegradation by microorganisms, photodegradation from sunlight, and chemical degradation (e.g., hydrolysis). nih.govnih.gov However, without specific experimental data for this compound, its environmental half-life and the nature of its degradation products remain speculative.
Evolutionary Aspects and Adaptability in Natural Habitats
The existence of this compound is a product of evolutionary adaptation. Sponges are ancient, sessile invertebrates that have thrived for millions of years, in part due to their mastery of chemical defense. nih.gov The intense selective pressures of the marine environment—including predation, competition for space, and microbial fouling—have driven the evolution of sophisticated biosynthetic pathways capable of producing a vast diversity of secondary metabolites. nih.govresearchgate.net
The production of a suite of related compounds, the motualevic acids A-F, within a single sponge species (Siliquariaspongia sp.) is indicative of an evolved combinatorial biosynthetic machinery. nih.gov This chemical diversity provides a broader and more robust defense against a range of potential threats, representing a significant adaptive advantage. The unusual structural motifs of this compound, such as the dibrominated terminus, highlight the unique evolutionary trajectory of its biosynthetic pathway, tailored to the specific ecological challenges faced by the sponge in its natural habitat on the Motualevu Reef in Fiji. nih.govscribd.com This chemical adaptability has been crucial for the ecological success and survival of sponges in densely populated and competitive marine ecosystems.
Future Research Perspectives and Unexplored Avenues for Motualevic Acid a
Advanced Mechanistic Elucidation using Cutting-Edge Technologies
The precise mechanism by which Motualevic acid A exerts its bactericidal effects is not yet fully understood. Moving beyond traditional assays, a new wave of high-throughput and high-resolution technologies can provide unprecedented insights into its molecular interactions and cellular targets. A critical future goal is to employ these methods to build a comprehensive model of the compound's mechanism of action.
Key technologies that could be leveraged include:
Transcriptomics and Proteomics: Techniques like RNA-Seq and mass spectrometry-based proteomics can reveal how bacterial gene and protein expression patterns change in response to this compound exposure. mdpi.comresearchgate.net This can help identify the specific cellular pathways that are disrupted, such as cell wall synthesis, protein biosynthesis, or DNA replication. researchgate.net
Metabolomics: By analyzing the complete set of metabolites in a bacterial cell, NMR and mass spectrometry-based metabolomics can pinpoint metabolic pathways affected by the compound. mdpi.com
Bacterial Cytological Profiling (BCP): This high-throughput microscopy technique can generate a detailed "fingerprint" of the morphological changes induced by the compound. mdpi.com By comparing this profile to those of antibiotics with known mechanisms, researchers can rapidly form hypotheses about its target. mdpi.com
Advanced Spectroscopic and Imaging Techniques: Super-resolution microscopy and fluorescence spectroscopy can be used to visualize the compound's localization within the bacterial cell in real-time. tandfonline.com Techniques like Fourier-transform infrared (FTIR) spectroscopy can detect changes in the chemical composition of the cell wall and membrane upon treatment. tandfonline.com
| Technology | Application | Anticipated Outcome |
|---|---|---|
| RNA-Sequencing (RNA-Seq) | Analysis of bacterial transcriptomic response to treatment. | Identification of upregulated or downregulated genes and pathways. |
| Mass Spectrometry Proteomics | Quantitative analysis of the bacterial proteome after exposure. | Discovery of protein targets and affected cellular machinery. |
| NMR/MS-Based Metabolomics | Profiling of intracellular metabolite changes. | Pinpointing disrupted metabolic nodes and pathways. mdpi.com |
| Bacterial Cytological Profiling | High-throughput fluorescence microscopy of treated cells. | Classification of mechanism based on morphological changes. mdpi.com |
| Super-Resolution Microscopy | Real-time visualization of fluorescently-tagged this compound. | Determination of subcellular localization and target sites. |
Exploration of Novel Biological Activities and Therapeutic Potential in Pre-clinical Settings
Marine natural products are well-known for exhibiting a wide array of biological activities. nih.gov The therapeutic potential of this compound may extend beyond its currently known antibacterial effects. A crucial avenue for future research is the systematic screening of this compound against a diverse range of biological targets and in various preclinical disease models.
Future preclinical investigations should include:
Anticancer Screening: Many marine-derived compounds show significant cytotoxic activity against cancer cells. nih.gov this compound should be evaluated against a panel of human cancer cell lines, such as the NCI-60 panel, to identify any potential anti-proliferative effects. nih.gov
Anti-inflammatory Assays: Natural products are a rich source of anti-inflammatory agents. nih.govnih.gov The ability of this compound to modulate inflammatory pathways could be tested in cell-based assays, such as by measuring its effect on cytokine production in macrophages.
Antiviral and Antifungal Screening: The compound's antimicrobial spectrum should be broadened to include screens against pathogenic fungi and a variety of viruses to discover new therapeutic applications.
Enzyme Inhibition Assays: High-throughput screening against libraries of therapeutically relevant enzymes (e.g., kinases, proteases) could uncover entirely new mechanisms and disease indications.
These expanded screening efforts will be essential to determine if this compound or its derivatives have potential for development in oncology, immunology, or other therapeutic areas. youtube.com
Development of Sustainable Production Strategies
The isolation of this compound directly from its marine sponge source is inherently unsustainable and cannot support preclinical or clinical development due to the low yields and ecological impact of harvesting. frontiersin.org A critical research priority is the development of viable and scalable methods for its production.
Two primary strategies should be pursued:
Total Chemical Synthesis: While syntheses of this compound analogs have been reported, future work must focus on developing a highly efficient, scalable, and cost-effective total synthesis route for the parent compound. This would provide a reliable source of material for research and development and allow for the creation of novel analogs that are inaccessible through biological methods.
Biotechnological Production: Fermentation of a microbial producer would be a more environmentally friendly and potentially lower-cost alternative to chemical synthesis. frontiersin.org This approach depends on the successful identification and engineering of the organism responsible for producing the compound, as discussed in the following section.
Bioengineering of Source Organisms for Enhanced Production
A significant body of evidence suggests that many natural products isolated from marine sponges are actually produced by symbiotic microorganisms living within the sponge tissue. jst.go.jpkemdikbud.go.idresearchgate.net This presents a major opportunity for the sustainable production of this compound through bioengineering.
The key research steps in this avenue are:
Identification of the True Producer: Culture-independent techniques, such as metagenomic sequencing of the sponge holobiont, can be used to identify the microbial symbiont that harbors the biosynthetic genes for this compound. mdpi.com
Discovery of the Biosynthetic Gene Cluster (BGC): Once the producing organism is identified, its genome must be sequenced and analyzed to locate the specific BGC responsible for assembling the molecule. This cluster contains the genetic blueprint for the enzymes that construct the compound. jst.go.jp
Heterologous Expression: The identified BGC can be transferred into a well-characterized and easily culturable host organism, such as Escherichia coli or Saccharomyces cerevisiae (yeast). This would turn the host organism into a cellular factory for this compound, enabling large-scale production through fermentation. researchgate.net
Metabolic Engineering: Once the BGC is successfully expressed in a new host, metabolic engineering techniques can be used to optimize production pathways, increase precursor supply, and ultimately boost the yield of the final compound.
Integration of Computational Chemistry and Artificial Intelligence in this compound Research
The integration of computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery by accelerating timelines and reducing costs. acs.orgnih.gov These powerful in silico tools represent a significant, unexplored opportunity in this compound research.
Future research should incorporate the following computational approaches:
Target Prediction and Mechanism of Action: AI algorithms can analyze the structure of this compound and predict its likely biological targets by comparing it to vast databases of known drug-target interactions. sciengine.com This can help prioritize experiments for mechanistic elucidation.
De Novo Design of Analogs: Machine learning models can learn the structure-activity relationships from existing analog data. ijrpas.com This knowledge can then be used to design novel molecular structures with predicted improvements in potency, selectivity, or pharmacokinetic properties.
Virtual Screening: Computational docking simulations can be used to screen large virtual libraries of this compound-inspired compounds against a predicted protein target, identifying the most promising candidates for synthesis and testing. ijrpas.com
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs, helping to identify and filter out compounds with poor drug-like properties early in the discovery process. acs.org
| Application Area | Technique | Objective |
|---|---|---|
| Target Identification | Machine Learning, Molecular Docking | Predict the biological target and mechanism of action. sciengine.com |
| Lead Optimization | Generative AI Models, QSAR | Design novel analogs with enhanced antimicrobial activity. |
| Virtual Screening | Docking Simulations | Identify promising new derivatives from virtual libraries. ijrpas.com |
| Pharmacokinetics | Predictive ADMET Models | Assess the drug-likeness of new analogs in silico. acs.org |
| Synthetic Chemistry | Retrosynthesis Algorithms | Optimize chemical synthesis routes for efficiency. |
Q & A
Q. What structural features of Motualevic acid A are critical for its antimicrobial activity?
this compound comprises an amino acid unit (with hydroxyl [OH] at C-1' and amino [NH2 at C-3]) linked via a peptide bond to a brominated fatty acid chain (Br at C-12 and C-14). The carboxyl group in the azirine-2-carboxylic acid moiety and bromine atoms are essential for activity, as esterification or removal of Br reduces efficacy .
Q. How do researchers assess the baseline antimicrobial activity of this compound?
Use standardized broth microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus and methicillin-resistant S. aureus [MRSA]). Minimum inhibitory concentration (MIC) values are reported at low acid loadings (e.g., MIC ≤ 1 µg/mL), with ester derivatives serving as negative controls .
Advanced Research Questions
Q. What strategies address the synthetic challenges of producing azirine-2-carboxylic acids like this compound?
Traditional hydrolysis of methyl esters under strongly basic conditions often leads to low yields. Recent advances include:
- FeCl2-mediated synthesis: Enables direct carboxylation of azirine precursors with improved efficiency .
- Protection-deprotection techniques: Use tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates during synthesis .
- Table 1: Comparison of synthesis methods
| Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Ester hydrolysis | 15–20 | 90% | |
| FeCl2 route | 45–50 | 95% |
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported antimicrobial data?
Contradictions arise from variations in test strains, compound purity, or structural modifications. Methodological solutions include:
- Systematic analog synthesis: Modify the fatty acid chain (e.g., bromination position, double bond geometry) and test against standardized bacterial panels .
- Dose-response assays: Quantify MIC shifts when substituting functional groups (e.g., replacing Br with Cl reduces activity by 4–8 fold) .
- Statistical meta-analysis: Aggregate data across studies to identify trends masked by experimental variability .
Q. What experimental designs are recommended to elucidate the mechanism of action of this compound?
- Phase 1: Conduct time-kill assays to determine bactericidal vs. bacteriostatic effects.
- Phase 2: Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption.
- Phase 3: Perform proteomic or transcriptomic profiling to identify target pathways (e.g., cell wall synthesis inhibition) .
Q. How can researchers optimize in vitro stability of this compound for prolonged activity studies?
- Buffer optimization: Use phosphate-buffered saline (PBS) at pH 7.4 to minimize acid degradation.
- Temperature control: Store solutions at 4°C and avoid repeated freeze-thaw cycles.
- Stability assays: Monitor degradation via LC-MS over 24–72 hours and calculate half-life .
Methodological Guidelines
Q. What criteria define a robust research question for studying this compound analogs?
- Specificity: Focus on a single structural modification (e.g., "How does C-12 bromination affect MRSA inhibition?").
- Feasibility: Ensure access to synthetic tools (e.g., FeCl2) and bacterial strains.
- Novelty: Address gaps in SAR data, such as the role of double bond configuration .
Q. How should contradictory data on this compound’s cytotoxicity be analyzed?
- Replicate experiments: Use primary human cell lines (e.g., HEK293) and compare with bacterial assays.
- Dose normalization: Express cytotoxicity as selectivity index (SI = IC50/MIC) to contextualize therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
